![molecular formula C21H32N2O4 B1494466 tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate](/img/structure/B1494466.png)
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the piperidine moiety and the tert-butyl ester group. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. This could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties could be leveraged for the development of new products or processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate would depend on its specific biological target. This could involve binding to a particular enzyme or receptor, leading to a cascade of molecular events that result in a biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate may include other azetidine derivatives, piperidine-containing compounds, and tert-butyl esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Conclusion
This compound is a complex and versatile compound with potential applications in various fields of science and industry. Further research and development could uncover new uses and properties of this intriguing molecule.
Propriétés
Formule moléculaire |
C21H32N2O4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H32N2O4/c1-20(2,3)27-19(25)22-14-21(26,15-22)18-11-7-8-12-23(18)17(13-24)16-9-5-4-6-10-16/h4-6,9-10,17-18,24,26H,7-8,11-15H2,1-3H3/t17-,18+/m1/s1 |
Clé InChI |
DRBOJCULJIZLGA-MSOLQXFVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)([C@@H]2CCCCN2[C@H](CO)C3=CC=CC=C3)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2C(CO)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)
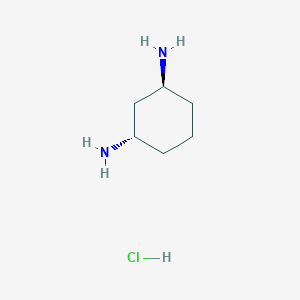
![2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)
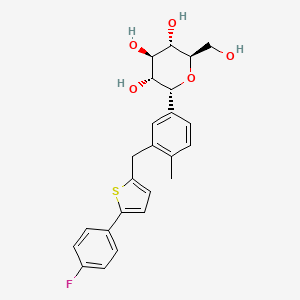
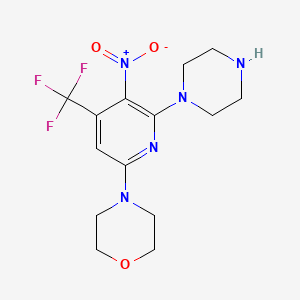
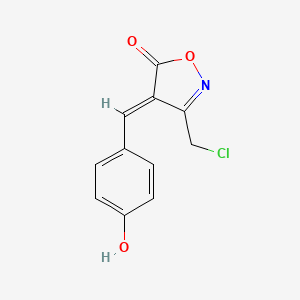
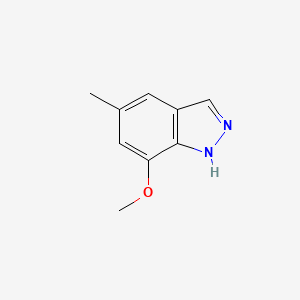
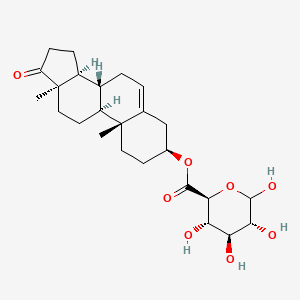
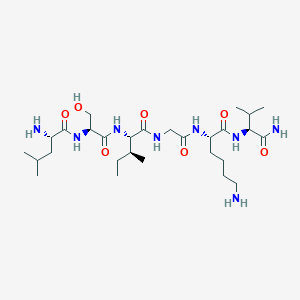
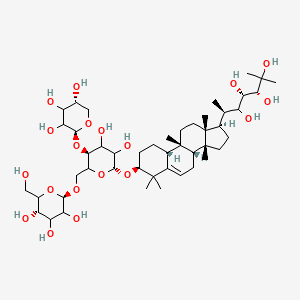
![Methyl (4r)-4-[(10r,13r,17r)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1494428.png)
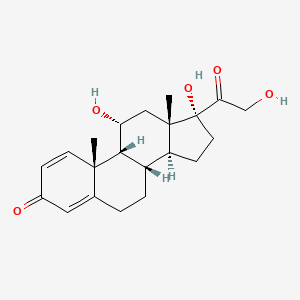
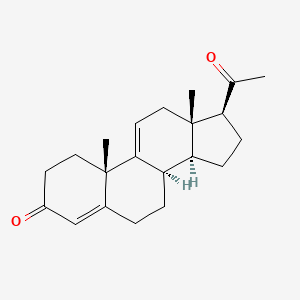
![Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride](/img/structure/B1494441.png)
